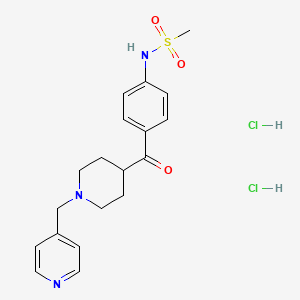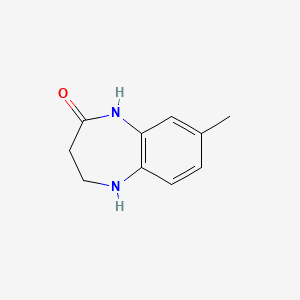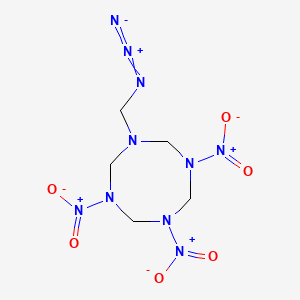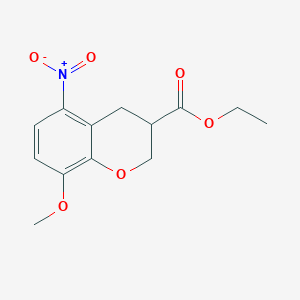
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-5-nitrochroman-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxychroman-3-carboxylic acid and ethyl nitrite.
Nitration: The nitration of 8-methoxychroman-3-carboxylic acid is carried out using a nitrating agent like nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 5-position of the chroman ring.
Esterification: The resulting 8-methoxy-5-nitrochroman-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 8-amino-5-nitrochroman-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-methoxy-5-nitrochroman-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a pharmacological tool.
Chemical Research: It serves as a model compound for studying the reactivity and properties of chroman derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 8-methoxy-5-nitrochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also activate caspase-3/7, which are crucial enzymes in the apoptotic pathway .
Comparación Con Compuestos Similares
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate can be compared with other chroman derivatives such as:
8-Methoxycoumarin-3-carboxylate: Similar in structure but lacks the nitro group, which may result in different biological activities.
5-Nitrochroman-3-carboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
ethyl 8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H15NO6/c1-3-19-13(15)8-6-9-10(14(16)17)4-5-11(18-2)12(9)20-7-8/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
QQIZNKWSECPKAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C(C=CC(=C2OC1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


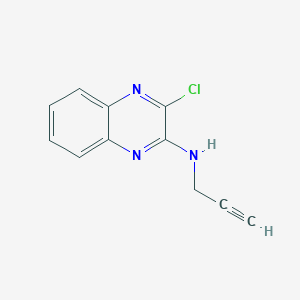
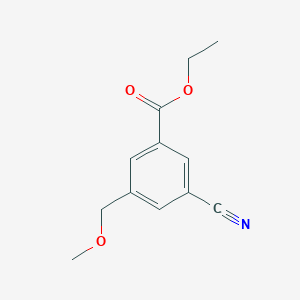

![3-(2-Fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8313104.png)
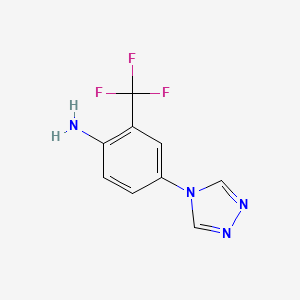
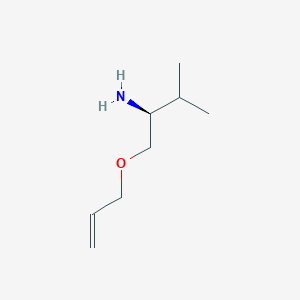

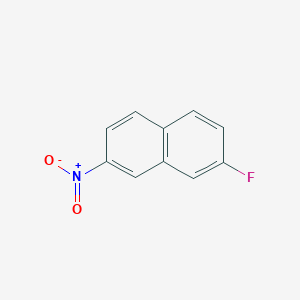

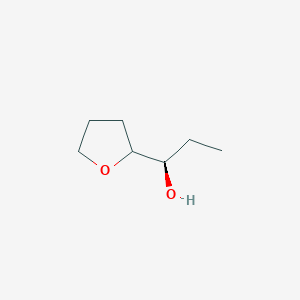
![N-cyclohexyl-[3-(naphthalen-2-yloxy)-propyl]amine](/img/structure/B8313154.png)
